molecular formula C9H7N3O2 B2572477 4-nitro-1-phenyl-1H-pyrazole CAS No. 3994-48-7

4-nitro-1-phenyl-1H-pyrazole

Cat. No.: B2572477
CAS No.: 3994-48-7
M. Wt: 189.174
InChI Key: IATFOGDERDNVMS-UHFFFAOYSA-N
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Description

4-Nitro-1-phenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms and a nitro group at the fourth position. This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry, agrochemistry, and material science. The presence of the nitro group enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-1-phenyl-1H-pyrazole typically involves the cyclization of hydrazine derivatives with appropriate carbonyl compounds. One common method includes the reaction of phenylhydrazine with 4-nitroacetophenone under acidic conditions to form the desired pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is heated to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of starting materials, controlled reaction conditions to ensure high yield and purity, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Palladium on carbon with hydrogen gas or sodium borohydride.

    Substitution: Concentrated nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 4-amino-1-phenyl-1H-pyrazole.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

4-Nitro-1-phenyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a pharmacophore in drug discovery for developing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals, dyes, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-nitro-1-phenyl-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, altering the oxidative state of biological molecules. Additionally, the pyrazole ring can interact with active sites of enzymes, inhibiting their activity or modulating their function. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

    1-Phenyl-1H-pyrazole: Lacks the nitro group, resulting in different reactivity and applications.

    4-Amino-1-phenyl-1H-pyrazole: Contains an amino group instead of a nitro group, leading to different chemical properties and biological activities.

    3,5-Dimethyl-1-phenyl-1H-pyrazole: Substituted at different positions, affecting its steric and electronic properties.

Uniqueness: 4-Nitro-1-phenyl-1H-pyrazole is unique due to the presence of the nitro group, which significantly influences its reactivity and potential applications. The nitro group enhances its ability to participate in redox reactions and electrophilic substitution, making it a valuable compound in various chemical and biological research fields.

Properties

IUPAC Name

4-nitro-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-12(14)9-6-10-11(7-9)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATFOGDERDNVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4-nitropyrazole (270 mg, 2.38 mmol), iodobenzene (485 mg, 2.38 mmol), 8-hydroxyquinoline (60 mg, 0.41 mmol) and K2CO3 (600 mg, 4.34 mmol) in DMSO (3 mL) was degassed with argon before being charged with CuI (45 mg, 0.23 mmol). The mixture in a sealed tube was heated at 130 C for 20 h. Water was added to induce precipitation. The precipitate was collected to give 4-nitro-1-phenyl-1H-pyrazole (454 mg).
Quantity
270 mg
Type
reactant
Reaction Step One
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485 mg
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60 mg
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reactant
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600 mg
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reactant
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3 mL
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solvent
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CuI
Quantity
45 mg
Type
catalyst
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

1-Phenyl-1H-pyrazole (500 mg, 3.4 mmol) was added to a cold mixture (−10° C.) of acetic anhydride (2.6 mL) and conc. HNO3 (0.3 mL) and stirring was continued at ambient temperature for 4 hrs. The reaction mixture quenched with cold water and filtered. Isolation of the filter cake afforded 240 mg (36.58% Yield) of 4-nitro-1-phenyl-1H-pyrazole.
Quantity
500 mg
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reactant
Reaction Step One
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2.6 mL
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reactant
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Quantity
0.3 mL
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Synthesis routes and methods IV

Procedure details

4-Nitro-1H-pyrazole (1 g, 8.84 mmol), phenylboronic acid (2.223 g, 17.69 mmol), copper (II) acetate (2.409 g, 13.27 mmol) and pyridine (2.86 ml, 35.4 mmol) were combined in dichloromethane (40 ml) and the mixture stirred at ambient temperature open to the air with a drying tube. The mixture was filtered through a diatomaceous earth pad washing with dichloromethane; and the filtrate washed with water and brine, dried over MgSO4, filtered and concentrated to give the title compound.
Quantity
1 g
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reactant
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2.223 g
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2.86 mL
Type
reactant
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40 mL
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solvent
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2.409 g
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catalyst
Reaction Step Five

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